

# Theoretical Deep Dive into Diatomic Scandium Carbide (ScC)

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### Introduction

Diatomic transition metal carbides are of significant interest due to their unique electronic structures and bonding characteristics, which play a crucial role in various catalytic and material science applications. Among these, scandium carbide (ScC) presents a computationally challenging yet fundamentally important system for understanding the interaction between a first-row transition metal and a simple p-block element. This technical guide provides a comprehensive overview of the theoretical investigation of diatomic ScC, focusing on its electronic structure, spectroscopic properties, and the computational methodologies employed in its study. All data presented herein is derived from high-level ab initio multireference methods, ensuring a high degree of accuracy and reliability for researchers in the field.

## Data Presentation: Spectroscopic Constants of Diatomic ScC

The following tables summarize the key quantitative data obtained from theoretical calculations on the low-lying electronic states of the diatomic ScC molecule. These values are crucial for the experimental identification and characterization of this species. The data is based on multireference configuration interaction (MRCI) and MRCI with the Davidson correction (+Q) levels of theory.



Table 1: Ground State Properties of Diatomic ScC

Property	Value	Unit
Electronic State	2Π	-
Dissociation Energy (De)	65.5 (MRCI), 67 (+Q)	kcal/mol
Equilibrium Bond Length (Re)	1.988	Å
Harmonic Frequency (ωe)	754.9	cm-1
Anharmonicity Constant (ωexe)	4.3	cm-1
Dipole Moment (µ)	3.267	D

Table 2: Calculated Properties of Low-Lying Excited States of Diatomic ScC

Electronic State	Te (kcal/mol)	Re (Å)	ωe (cm-1)	De (kcal/mol)
Х 2П	0.0	1.988	754.9	65.5
а 4П	1.2	2.013	711.2	64.3
b 2Σ-	10.1	1.944	823.8	55.4
c 2Δ	12.0	2.053	662.3	53.5
d 4Σ-	17.5	2.115	599.3	48.0
e 2Σ+	20.7	2.113	645.2	44.8
f 4∆	22.8	2.100	609.1	42.7
g 2Π	24.0	2.138	588.8	41.5
h 2Σ+	25.4	2.004	741.3	40.1

Data sourced from Kalemos, A., Mavridis, A., & Harrison, J. F. (2001). Theoretical Investigation of Scandium Carbide, ScC. The Journal of Physical Chemistry A, 105(4), 755-759.[1]



# Experimental Protocols: Computational Methodology

The theoretical investigation of diatomic ScC employed high-level ab initio quantum chemical methods to accurately describe its complex electronic structure, which is characterized by multiple low-lying electronic states of different spin and spatial symmetries.

- 1. Basis Sets: Large, flexible basis sets are essential for obtaining accurate results for transition metal-containing molecules. The studies on ScC utilized correlation-consistent basis sets, specifically the aug-cc-pVQZ basis set for both the Scandium and Carbon atoms. This choice ensures a proper description of the valence and polarization functions, which are critical for accurately modeling chemical bonding.
- 2. Multireference Methods: Due to the presence of near-degeneracy effects in the d-orbitals of scandium, single-reference methods like Hartree-Fock or standard Density Functional Theory (DFT) are often inadequate. Therefore, a multireference approach was adopted.
- Complete Active Space Self-Consistent Field (CASSCF): The initial step involved a CASSCF calculation to generate a good set of molecular orbitals and to account for the static correlation. The active space in these calculations typically included the Sc 4s, 3d, and 4p orbitals and the C 2s and 2p orbitals.
- Multireference Configuration Interaction (MRCI): Following the CASSCF, a more extensive
  treatment of dynamic electron correlation was performed using the MRCI method. This
  method builds upon the CASSCF wavefunction by including single and double excitations
  from the reference configurations. This is a highly accurate method for calculating the
  potential energy surfaces and spectroscopic properties of small molecules.
- Davidson Correction (+Q): To account for the effects of higher-order excitations, the
  Davidson correction was applied to the MRCI energies. This correction provides a better
  estimate of the full configuration interaction energy.
- 3. Calculation of Spectroscopic Constants: The potential energy curves for the ground and excited electronic states were constructed by calculating the energy at a series of internuclear distances. The spectroscopic constants (Re,  $\omega$ e,  $\omega$ exe, De, and Te) were then derived by fitting

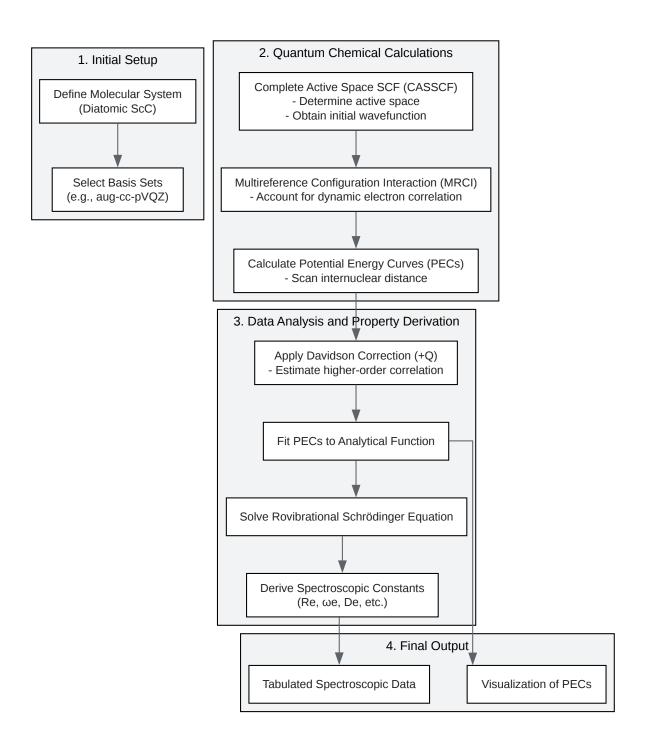


the calculated potential energy curves to a polynomial function and solving the rovibrational Schrödinger equation.

## **Mandatory Visualization: Computational Workflow**

The following diagram illustrates the logical workflow for the theoretical investigation of diatomic ScC, from the initial setup to the final analysis of its spectroscopic properties.





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Caption: Computational workflow for the theoretical study of diatomic ScC.



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### References

- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
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